Methyl 2'-amino-3'-cyano-1-ethyl-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate
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Overview
Description
Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves a multi-step process. One common method includes the reaction of indole derivatives with cyanoacetic acid derivatives under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as potassium carbonate and solvents like ethanol or dimethyl sulfoxide. The temperature and reaction time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the compound meets the required quality standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or thiols replace the cyano group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2’-amino-3’-cyano-1-ethyl-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate: shares similarities with other spiro compounds, such as spirooxindoles and spiroindolines.
Uniqueness
Structural Uniqueness: The presence of both indole and pyran rings connected through a spiro linkage makes this compound unique.
Functional Groups: The combination of amino, cyano, and ester groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 6'-amino-5'-cyano-1-ethyl-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C18H17N3O4/c1-4-21-13-8-6-5-7-11(13)18(17(21)23)12(9-19)15(20)25-10(2)14(18)16(22)24-3/h5-8H,4,20H2,1-3H3 |
InChI Key |
WWBCUMWSJMEGCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OC)C)N)C#N |
Origin of Product |
United States |
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